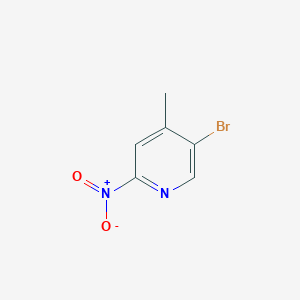

5-Bromo-4-Methyl-2-Nitropyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-4-methyl-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-2-6(9(10)11)8-3-5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAONQSRAXEGMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225278-70-5 | |

| Record name | 5-bromo-4-methyl-2-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 4 Methyl 2 Nitropyridine

Nitration Strategies Involving Pyridine (B92270) N-Oxide Intermediates

The direct nitration of pyridine is often challenging and can lead to a mixture of products with low yields. reddit.com However, the activation of the pyridine ring through the formation of a pyridine N-oxide intermediate facilitates electrophilic substitution, particularly at the 4-position. reddit.comlookchem.com This strategy is a cornerstone for introducing a nitro group onto the pyridine scaffold.

The general process involves the oxidation of the parent pyridine to its N-oxide, followed by nitration using a mixture of fuming nitric acid and concentrated sulfuric acid. oc-praktikum.de The reaction temperature is a critical parameter that must be carefully controlled to ensure the desired regioselectivity and to minimize the formation of byproducts. oc-praktikum.de While this method is effective for producing 4-nitropyridine (B72724) N-oxide, the synthesis of 5-Bromo-4-Methyl-2-Nitropyridine via this route would require a starting material of 5-bromo-4-methylpyridine, which would first be oxidized to 5-bromo-4-methylpyridine N-oxide and then subjected to nitration. chemicalbook.com The electron-withdrawing nature of the bromine atom and the directing effects of the methyl and N-oxide groups would influence the position of the incoming nitro group.

It is important to note that the presence of water can significantly reduce the yield of the nitration reaction when using metal nitrates as the nitrating agent. google.com Therefore, anhydrous conditions are often preferred for optimal results.

Bromination Protocols for 2-Aminopyridine (B139424) Precursors

An alternative approach to constructing the target molecule involves the bromination of a 2-aminopyridine derivative. This method leverages the activating effect of the amino group, which directs electrophilic substitution to the positions ortho and para to it. Specifically, starting with 2-amino-4-methylpyridine, a regioselective bromination at the 5-position can be achieved.

A common and effective brominating agent for this transformation is N-Bromosuccinimide (NBS). chemicalbook.com The reaction is typically carried out in a solvent such as acetonitrile (B52724) or dimethylformamide (DMF) at controlled temperatures, often ranging from 0 to 20°C. chemicalbook.comguidechem.com This method is advantageous as it offers good regioselectivity, minimizing the formation of di-brominated or other isomeric byproducts. chemicalbook.comguidechem.com The resulting 2-amino-5-bromo-4-methylpyridine (B189383) serves as a crucial intermediate that can then be converted to the final product.

The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. guidechem.com Upon completion, the product is typically isolated by pouring the reaction mixture into water, followed by filtration and washing. guidechem.com

Oxidative Synthesis Routes from Amine Starting Materials

The conversion of an amino group on the pyridine ring to a nitro group is a key transformation in the synthesis of this compound. This oxidative process is typically performed on a pre-functionalized pyridine ring that already contains the bromo and methyl substituents in the desired positions.

Conversion of 2-Amino-5-bromo-4-methylpyridine to this compound

A widely employed method for this transformation involves the oxidation of 2-amino-5-bromo-4-methylpyridine. google.com This oxidation can be effectively carried out using a mixture of concentrated sulfuric acid and hydrogen peroxide. chemicalbook.comgoogle.com The reaction requires careful temperature control, typically between 5°C and 15°C, to manage the exothermic nature of the reaction and ensure safety and optimal yield. google.com

Another oxidative system that has been utilized is peracetic acid in an acetic acid solvent. google.com Following the oxidation, the product is isolated by removing the acetic acid under reduced pressure, followed by neutralization and filtration. google.com

The general procedure involves dissolving the 2-amino-5-bromo-4-methylpyridine in concentrated sulfuric acid, followed by the slow addition of the oxidizing agent mixture. google.com After the reaction is complete, the mixture is poured into an ice-water mixture to precipitate the product, which is then collected by filtration. google.com

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

| 2-Amino-5-bromo-4-methylpyridine | Concentrated H₂SO₄, H₂O₂ | - | 5-15°C | Not specified | google.com |

| 2-Amino-5-bromopyridine | H₂O₂ | Acetone/Water | 10-40°C | 92.8% | chemicalbook.com |

| 2-Amino-5-bromopyridine | Peracetic Acid | Acetic Acid | Not specified | Not specified | google.com |

Considerations for Regioselective Functionalization in Pyridine Synthesis

The synthesis of polysubstituted pyridines like this compound presents a significant challenge in controlling the regioselectivity of the functionalization steps. The inherent electronic properties of the pyridine ring, where the 2- and 4-positions are electron-deficient, influence the site of nucleophilic and electrophilic attack.

The direct C-H functionalization of pyridine often leads to mixtures of isomers, making it problematic for syntheses where a single regioisomer is desired. nih.gov To overcome this, strategies involving pre-functionalized starting materials or the use of blocking groups are often employed. nih.govchemrxiv.org For instance, the introduction of an amino group, as seen in the bromination of 2-amino-4-methylpyridine, directs the incoming electrophile to specific positions. guidechem.com

Similarly, the formation of pyridine N-oxides activates the ring for electrophilic substitution, primarily at the 4-position, and can also influence the reactivity at the 2-position. researchgate.netacs.orgacs.org The choice of synthetic route and the sequence of functionalization steps are therefore critical in achieving the desired substitution pattern with high selectivity. The development of methods for the direct and regioselective functionalization of the pyridine C-4 position is an active area of research, with techniques like Minisci-type decarboxylative alkylation showing promise. nih.govchemrxiv.org

Chemical Reactivity and Mechanistic Transformation Pathways of 5 Bromo 4 Methyl 2 Nitropyridine

Reactivity of the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the chemical properties of the pyridine (B92270) ring. Its reactivity is primarily demonstrated through reduction reactions, which convert the nitro group into an amino group, a key functional group in the synthesis of many organic compounds.

Investigations into Further Nitration Reactions

The introduction of a second nitro group onto the 5-Bromo-4-Methyl-2-Nitropyridine ring is a challenging transformation. The existing nitro group is strongly deactivating, making the pyridine ring less susceptible to further electrophilic substitution. Standard nitration conditions often prove ineffective. For instance, attempts to nitrate (B79036) similar deactivated systems, such as 1-alkyl-2-methyl-5-nitro-1H-imidazole, have shown the poor reactivity of the ring towards electrophilic substitution. sci-hub.se In some cases, achieving trinitration requires harsh conditions, such as long heating with nitric acid in fuming sulfuric acid. libretexts.org

Reductive Transformations to Amino Derivatives

The reduction of the nitro group to an amino group is a fundamental and widely utilized transformation in organic synthesis. sci-hub.st This conversion is crucial as aromatic amines are important intermediates in the production of dyes, pharmaceuticals, and agricultural chemicals. jsynthchem.com Various methods exist for the reduction of aromatic nitro compounds, with catalytic hydrogenation and the use of metal reductants in acidic media being common approaches. wikipedia.org

A number of reducing agents can be employed for this transformation, each with its own set of advantages and limitations. organic-chemistry.org For example, sodium borohydride, a mild reducing agent, is typically unable to reduce nitro groups on its own but its reductive power can be enhanced by the use of transition metal complexes. jsynthchem.com The choice of reducing agent and reaction conditions is critical to ensure high chemoselectivity, especially when other reducible functional groups are present in the molecule. sci-hub.st The reduction of a nitroaromatic compound to its corresponding amine can be confirmed by spectroscopic methods, such as the appearance of characteristic N-H stretching bands in the FT-IR spectrum. jsynthchem.com

Interactive Data Table: Reductive Transformations of Aromatic Nitro Compounds

| Reagent/Catalyst System | Conditions | Substrate Scope | Key Features & Limitations |

| Catalytic Hydrogenation | Raney nickel, Pd/C, PtO2 | Broad | Industrial scale, potential for side reactions. sci-hub.stwikipedia.org |

| Iron in Acidic Media | Fe/HCl | General | Classical and widely used method. wikipedia.org |

| Sodium Hydrosulfite | Aqueous solution | Selective reduction | Can be used for selective reduction of one nitro group in dinitro compounds. wikipedia.org |

| Tin(II) Chloride | Acidic solution | General | Effective for a range of nitroaromatics. wikipedia.org |

| Sodium Borohydride/Ni(PPh3)4 | EtOH, room temperature | Nitroaromatics | Enhances reducing power of NaBH4. jsynthchem.com |

| Samarium Metal | Catalytic 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide | Aromatic nitro compounds | Chemoselective, tolerates other functional groups. organic-chemistry.org |

Reactivity of the Bromine Atom

The bromine atom at the 5-position of the pyridine ring is susceptible to displacement through nucleophilic substitution and serves as a handle for the formation of new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The bromine atom on the pyridine ring can be displaced by various nucleophiles. The reactivity in nucleophilic substitution is influenced by the electronic nature of the pyridine ring, which is made more electron-deficient by the nitro group. In some instances, reactions of bromo-nitropyridines with amines can lead to unexpected products, including nitro-group migration. clockss.org For example, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to yield a product where the nitro group has migrated from the 4-position to the 3-position. clockss.org

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds. cem.com These reactions offer a powerful method for the synthesis of biaryl compounds and other complex molecules. nih.gov

The Suzuki-Miyaura coupling reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that joins an organoboron compound with a halide or triflate. libretexts.org This reaction is particularly valuable for creating carbon-carbon bonds to produce biaryls, styrenes, and conjugated systems. libretexts.org The general mechanism involves an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

In the context of this compound, the bromine atom can serve as the electrophilic partner in a Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl groups at the 5-position of the pyridine ring. The success of the Suzuki-Miyaura coupling often depends on the choice of catalyst, ligand, base, and solvent. nih.govmdpi.com For instance, catalysts based on phosphite (B83602) or phosphine (B1218219) oxide ligands have been shown to be highly active for the coupling of 2-pyridyl boron derivatives. nih.gov Microwave-assisted Suzuki-Miyaura reactions have also been developed to accelerate reaction times and improve yields. sci-hub.se

The reaction tolerates a variety of functional groups, although its efficiency can be influenced by the electronic and steric properties of the coupling partners. snnu.edu.cnbeilstein-journals.org The development of highly active catalyst systems has expanded the scope of the Suzuki-Miyaura reaction to include challenging substrates like 2-substituted nitrogen-containing heteroaryl organoboranes. nih.gov

Interactive Data Table: Suzuki-Miyaura Coupling of Aryl Halides

| Catalyst System | Base | Solvent | Key Features & Applications |

| Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/Water | Synthesis of 5-aryl-2-methylpyridin-3-amine derivatives. mdpi.com |

| Pd2dba3/Ligand | Various (e.g., KF) | Dioxane | Effective for coupling of 2-pyridyl nucleophiles with aryl bromides. nih.gov |

| Pd(PPh3)4 | Na2CO3 | DME/Ethanol/Water | Microwave-assisted synthesis of 4-aryl-dimetridazole derivatives. sci-hub.se |

| Palladacycle Catalysts | Cs2CO3 | Toluene | Cross-coupling of nitroarenes with phenols. rhhz.net |

| Nickel-based catalysts | - | Green alcohol solvent | An alternative to palladium catalysts. nih.gov |

Reactivity of the Methyl Group

The methyl group at the C4 position of the pyridine ring in this compound is a key site for functional group transformation, particularly through oxidation reactions. The electron-withdrawing nature of the nitro group and the bromine atom enhances the acidity of the methyl protons, making the methyl group susceptible to oxidation under appropriate conditions.

Research has demonstrated the successful oxidative derivatization of the methyl group of this compound to a carboxylic acid. This transformation provides a valuable synthetic route to 5-bromo-2-nitroisonicotinic acid, a potentially important intermediate for the synthesis of more complex molecules.

One documented method for this oxidation involves the use of a strong oxidizing agent in a highly acidic medium. google.com Specifically, this compound can be converted to 5-bromo-2-nitroisonicotinic acid using sodium dichromate (Na₂Cr₂O₇) in concentrated sulfuric acid (H₂SO₄). google.com

The reaction is typically carried out by dissolving the starting material in concentrated sulfuric acid, followed by the slow addition of sodium dichromate dihydrate at a controlled temperature, often in an ice-water bath to manage the exothermic nature of the reaction. google.com After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete conversion. google.com The product, 5-bromo-2-nitroisonicotinic acid, is then isolated by pouring the reaction mixture into ice water, which causes the product to precipitate out of solution. google.com The solid product can then be collected by filtration, washed, and dried. This process has been reported to yield the desired carboxylic acid in good yields. google.com

The detailed research findings for this oxidative derivatization are summarized in the table below.

Table 1: Oxidative Derivatization of this compound

| Starting Material | Reagents | Solvent | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O) | Concentrated Sulfuric Acid (98.3%) | 0.461 mol of starting material, 1.164 mol of Na₂Cr₂O₇·2H₂O, 1.5 L of H₂SO₄. Stirred at room temperature for 6 hours after addition. | 5-Bromo-2-nitroisonicotinic acid | 75% | google.com |

This oxidative transformation highlights a key aspect of the chemical reactivity of the methyl group on the this compound scaffold, providing a pathway to introduce a carboxylic acid functionality, which can be further manipulated in the synthesis of various target compounds.

Advanced Spectroscopic Characterization and Quantum Chemical Analysis

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

The presence of the nitro group (NO₂) is typically confirmed by strong asymmetric and symmetric stretching vibrations. For 5-bromo-2-nitropyridine (B47719), these are observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-H stretching vibrations of the pyridine (B92270) ring are expected in the 3100-3000 cm⁻¹ region. The methyl group (CH₃) would introduce its own characteristic stretching and bending vibrations. The C-Br stretching vibration is generally observed in the lower frequency region, often below 600 cm⁻¹. The pyridine ring itself has a series of characteristic stretching and bending vibrations that are sensitive to the nature and position of the substituents.

Table 1: Predicted FT-IR Vibrational Frequencies for 5-Bromo-4-Methyl-2-Nitropyridine and Comparison with Related Compounds

| Vibrational Assignment | Expected Frequency Range (cm⁻¹) for this compound | Observed Frequency (cm⁻¹) in 5-bromo-2-nitropyridine chemicalbook.comrsc.org |

| C-H Stretching (aromatic) | 3100 - 3000 | ~3080 |

| C-H Stretching (methyl) | 2980 - 2870 | N/A |

| NO₂ Asymmetric Stretching | 1550 - 1520 | 1530 |

| NO₂ Symmetric Stretching | 1360 - 1340 | 1350 |

| Pyridine Ring Stretching | 1600 - 1400 | ~1580, 1460 |

| C-Br Stretching | 600 - 500 | ~550 |

Note: The expected frequencies for this compound are estimations based on general spectroscopic principles and data from analogous compounds.

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations

Complementing FT-IR spectroscopy, FT-Raman spectroscopy provides valuable information about the vibrational modes of this compound. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa.

In the FT-Raman spectrum of the related 5-bromo-2-nitropyridine, the symmetric stretching vibration of the nitro group gives a strong Raman band. chemicalbook.comrsc.org The ring breathing vibrations of the pyridine skeleton are also typically prominent in the Raman spectrum. The C-Br stretching vibration is also expected to be Raman active. The addition of the methyl group in this compound would introduce additional bands and potentially shift the frequencies of the pyridine ring modes due to its electronic and steric effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise connectivity and electronic environment of atoms in a molecule. While direct experimental ¹H and ¹³C NMR data for this compound is not available in the provided search results, a predictive analysis can be made based on data from structurally similar compounds.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons and the methyl protons. The chemical shifts of the ring protons are influenced by the electron-withdrawing nitro group and the bromine atom, and the electron-donating methyl group. The proton on the carbon between the bromine and the nitrogen (H-6) would likely be the most downfield shifted.

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The carbon atom attached to the nitro group (C-2) and the carbon atom attached to the bromine (C-5) are expected to be significantly affected. The chemical shift of the methyl carbon would appear in the aliphatic region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound and Comparison with Related Compounds

| Compound | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |

| This compound (Predicted) | H-3: ~8.2-8.4, H-6: ~8.5-8.7, CH₃: ~2.5-2.7 | C-2: ~150-155, C-3: ~125-130, C-4: ~140-145, C-5: ~115-120, C-6: ~150-155, CH₃: ~18-22 |

| 5-Bromo-2-methylpyridine | H-3: 7.58, H-4: 7.95, H-6: 8.51, CH₃: 2.44 | Not Available |

| 2-Bromo-3-methyl-5-nitropyridine | H-4: 8.35, H-6: 8.86, CH₃: 2.62 | Not Available |

Note: Predicted chemical shifts are estimations and can vary based on the solvent and experimental conditions. Data for related compounds are from various sources and may have been recorded under different conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the presence of the nitropyridine chromophore is expected to give rise to characteristic absorption bands in the UV region.

The electronic spectrum is anticipated to be dominated by π → π* and n → π* transitions. tanta.edu.eglibretexts.org The π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high in intensity and occur at shorter wavelengths. The n → π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen of the nitro group or the pyridine ring) to a π* antibonding orbital, are generally weaker and appear at longer wavelengths. tanta.edu.eg The exact position and intensity of these bands are influenced by the substituents on the pyridine ring and the solvent used for the measurement. The bromine and methyl groups can cause shifts in the absorption maxima (λmax) compared to unsubstituted nitropyridine.

Quantum Chemical Computational Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful theoretical framework to complement experimental spectroscopic data and to predict molecular properties.

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Properties

DFT calculations are widely used to determine the optimized molecular geometry, including bond lengths and bond angles, of molecules like this compound. acs.org These calculations can predict the most stable conformation of the molecule and provide insights into the steric and electronic effects of the substituents.

Furthermore, DFT can be used to calculate various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and the electronic transitions observed in the UV-Vis spectrum. A smaller HOMO-LUMO gap generally indicates a more reactive molecule and a shift of the UV-Vis absorption to longer wavelengths. For nitropyridine derivatives, the HOMO is often localized on the pyridine ring and the bromo substituent, while the LUMO is typically centered on the electron-withdrawing nitro group.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital devoid of electrons, acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's chemical stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov This energy gap is crucial for understanding the optical and electronic properties of a compound. schrodinger.com The energy of the HOMO-LUMO gap can be correlated with the wavelengths of light a compound absorbs, which can be measured experimentally using UV-Vis spectroscopy or calculated via Density Functional Theory (DFT) methods. schrodinger.com

For this compound, the electron-withdrawing nitro group and the bromine atom, combined with the electron-donating methyl group, are expected to significantly influence the energies of the frontier orbitals. The distribution of these orbitals across the pyridine ring system dictates the molecule's charge transfer characteristics.

Interactive Data Table: Representative FMO Properties

The following table presents hypothetical, yet representative, quantum chemical parameters for this compound, as specific experimental or calculated values for this exact compound are not available in the cited literature. These values are illustrative of what would be expected for a molecule with its structure.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. |

| ELUMO | -2.70 | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | 4.15 | The difference between LUMO and HOMO energies, indicating chemical reactivity and stability. researchgate.net |

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

In this compound, key hyperconjugative interactions would likely involve the delocalization of electron density from the lone pairs (LP) of the oxygen atoms in the nitro group and the bromine atom into the antibonding (π*) orbitals of the pyridine ring. Similarly, interactions between the π orbitals of the ring and the antibonding orbitals of the substituents are expected. The magnitude of the E(2) energy is proportional to the strength of the interaction; higher values signify more significant charge delocalization and stabilization.

Interactive Data Table: Illustrative NBO Analysis

This table provides examples of potential hyperconjugative interactions and their hypothetical stabilization energies for this compound. The data is illustrative.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (O1) in NO₂ | π* (N2-C3) | 25.5 | Lone Pair to Antibonding Pi Orbital |

| LP (Br) | π* (C4-C5) | 12.8 | Lone Pair to Antibonding Pi Orbital |

| π (C3-C4) | π* (N2-C6) | 18.2 | Pi Bond to Antibonding Pi Orbital |

| σ (C4-CH₃) | π* (C3-C4) | 5.1 | Sigma Bond to Antibonding Pi Orbital |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. biointerfaceresearch.com The MEP map helps in predicting the sites for electrophilic and nucleophilic attack by illustrating electron-rich and electron-poor regions.

Different colors on the MEP surface represent different potential values:

Red: Indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to attack by electrophiles.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.

Green: Represents areas with a neutral or near-zero potential.

For this compound, the MEP map would be expected to show a strong negative potential (red) around the oxygen atoms of the electron-withdrawing nitro group, making them the primary sites for electrophilic interaction. Conversely, regions of positive potential (blue) would likely be located around the hydrogen atoms and potentially near the carbon atom attached to the nitro group, indicating sites vulnerable to nucleophilic attack.

First-Order Hyperpolarizability and Nonlinear Optical (NLO) Behavior Calculations

Nonlinear optical (NLO) materials are capable of altering the properties of light and have applications in technologies like frequency conversion and optical switching. mdpi.com The first-order hyperpolarizability (β) of a molecule is a key indicator of its potential for second-order NLO activity, such as second-harmonic generation (SHG). nih.gov Molecules with large dipole moments (μ) and significant hyperpolarizability values are often good candidates for NLO applications. researchgate.net

Computational chemistry, particularly DFT, allows for the calculation of these properties. biointerfaceresearch.com The NLO response in organic molecules often arises from intramolecular charge transfer, which is facilitated by the presence of electron donor and acceptor groups connected by a π-conjugated system. In this compound, the nitro group acts as a strong acceptor, while the methyl group is a weak donor, creating a charge-transfer system that could lead to NLO behavior. The calculated hyperpolarizability is often compared to that of a standard reference material like urea (B33335). nih.gov

Interactive Data Table: Calculated NLO Properties

This table presents hypothetical NLO properties for this compound, with urea included for comparison. The data is for illustrative purposes.

| Compound | Dipole Moment (μ) [Debye] | First-Order Hyperpolarizability (β) [x 10⁻³⁰ esu] |

| Urea (Reference) | 1.37 | 0.37 |

| This compound | 4.85 | 12.5 |

Molecular Docking Simulations to Predict Biological Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another (the receptor, typically a protein). mdpi.com This method is instrumental in drug discovery and development for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

The binding affinity is commonly expressed as a docking score in units of kcal/mol, where a more negative value suggests a more stable protein-ligand complex and stronger binding. researchgate.net By docking this compound against various known protein targets, it is possible to predict its potential biological activities, such as antimicrobial or anticancer effects. researchgate.netmdpi.com For instance, docking against bacterial enzymes like DNA gyrase or MurD ligase could suggest potential antibacterial activity. mdpi.com Similarly, docking against anti-apoptotic proteins like Bcl-2 could indicate potential as an anticancer agent. researchgate.net

Interactive Data Table: Illustrative Molecular Docking Results

The following table shows hypothetical docking scores for this compound against several example protein targets to illustrate its potential for biological interactions.

| Protein Target | PDB ID | Function | Illustrative Docking Score (kcal/mol) |

| DNA Gyrase (E. coli) | 2XCT | Bacterial DNA replication | -7.8 |

| MurD Ligase (E. coli) | 2Y67 | Bacterial cell wall synthesis | -7.2 |

| Bcl-2 | 2O2F | Anti-apoptotic protein (Cancer) | -8.5 |

| Lanosterol 14α-demethylase | 5V5Z | Fungal cell membrane synthesis | -8.1 |

Applications in Complex Organic Synthesis and Materials Science

Role as a Versatile Building Block in the Construction of Sophisticated Organic Molecules

5-Bromo-4-methyl-2-nitropyridine serves as a key intermediate in multi-step organic synthesis. Its utility as a foundational molecule is documented in synthetic chemistry, where it is prepared and then used to construct more complex chemical structures. A notable example is its synthesis from 2-amino-5-bromo-4-methylpyridine (B189383), which is then utilized in subsequent reactions to produce other targeted molecules. google.com The presence of the bromine atom, a good leaving group in nucleophilic substitution and a handle for cross-coupling reactions, combined with the electron-withdrawing nitro group that activates the pyridine (B92270) ring, makes it a versatile precursor for creating a wide array of sophisticated organic compounds.

Utility in the Synthesis of Diverse Heterocyclic Frameworks

The reactivity of this compound lends itself to the construction of various heterocyclic systems. The functional groups on the pyridine ring can be modified or replaced to build new ring systems or introduce different functionalities.

A specific application is its use in the synthesis of 5-bromo-2-nitroisonicotinic acid. google.com In this process, the methyl group at the 4-position is oxidized to a carboxylic acid, demonstrating how the initial scaffold can be elaborated into other functionalized pyridine derivatives. google.com

Furthermore, the general class of bromonitropyridines is widely used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. For instance, related compounds like 5-bromo-2-nitropyridine (B47719) are known to participate in reactions such as Stille and Heck couplings. nih.gov These reactions are fundamental in medicinal chemistry and materials science for linking different molecular fragments, suggesting the potential of this compound to serve as a substrate in similar transformations for the synthesis of complex heterocyclic frameworks.

Exploration in the Development of Advanced Materials

The unique electronic and structural properties of nitropyridine derivatives have led to their investigation in the field of materials science. While direct studies on this compound are not extensively documented, research on closely related analogues provides insight into its potential applications.

The incorporation of halogenated nitropyridines into polymer structures is an area of active research. For the closely related compound, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, studies have shown that its integration into polymer matrices can lead to significant improvements in mechanical properties and thermal stability. This suggests a potential role for this compound as a monomer or an additive in polymer chemistry to create materials with enhanced strength and durability.

Building on the enhanced stability that pyridine derivatives can impart to polymers, their use in advanced coatings is a logical extension. The analogue 5-Bromo-2-methoxy-4-methyl-3-nitropyridine has been explored for its potential in synthesizing advanced materials, including polymers and coatings, where its properties contribute to increased durability and resistance to environmental factors. These enhancements make such compounds suitable for applications in protective coatings and other high-performance materials. This indicates a promising, though yet unexplored, avenue for this compound.

Currently, there is limited information in the public domain directly linking this compound to applications in conductive polymers or organic electronics. This remains an area open for future research and development.

Pharmaceutical and Medicinal Chemistry Research Applications

Critical Intermediate in the Synthesis of Various Pharmaceutical Agents

5-Bromo-4-methyl-2-nitropyridine serves as a crucial starting material or intermediate in the synthesis of numerous pharmaceutical agents. hzsqchem.com The presence of the bromo and nitro groups provides handles for a range of chemical transformations, including nucleophilic substitution and reduction reactions. For instance, it is a key component in the synthesis of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate, an important pharmaceutical intermediate. google.com The synthesis involves a multi-step process starting from 2-amino-5-bromo-4-methylpyridine (B189383), which is converted to this compound and subsequently transformed into the final product. google.com This highlights the compound's value in constructing more complex molecular architectures for drug development.

The versatility of this compound is further demonstrated by its use in synthesizing various heterocyclic compounds with potential biological activity. google.com For example, the related compound 5-Bromo-2-nitropyridine (B47719) is used to prepare intermediates for the anticancer drug Pazopanib. guidechem.com

Development of Compounds Targeting Specific Biological Pathways and Kinases

Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is often implicated in diseases like cancer. ed.ac.uk Consequently, kinase inhibitors are a major focus of drug discovery efforts. ed.ac.uk this compound and its derivatives have been utilized in the development of compounds that target specific biological pathways and kinases.

For instance, derivatives of nitropyridines have been synthesized and investigated as inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase involved in signaling pathways that regulate cell growth and proliferation. nih.gov The general approach involves modifying the nitropyridine scaffold to create molecules that can bind to the active site of the kinase, thereby inhibiting its activity. nih.gov

Investigation of Derivatives for Therapeutic Activities

The core structure of this compound has been a springboard for the development of new therapeutic agents with a range of activities.

Derivatives of this compound have shown promise in anticancer research. rsc.org The related compound 5-bromo-7-azaindolin-2-one has been used to synthesize a series of derivatives that exhibited broad-spectrum antitumor potency. nih.gov In one study, the most active compound was found to be more potent than the existing cancer drug Sunitinib against several cancer cell lines. nih.gov The anticancer activity of these compounds is often attributed to their ability to inhibit specific kinases involved in cancer progression. For example, 2-Bromo-4-methyl-5-nitropyridine has been used in the synthesis of a potent inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle. smolecule.com

Table 1: Anti-cancer Activity of a 5-bromo-7-azaindolin-2-one Derivative Compared to Sunitinib

| Cell Line | IC50 of Derivative 23p (μM) | IC50 of Sunitinib (μM) |

|---|---|---|

| HepG2 | 2.357 - 3.012 | 31.594 - 49.036 |

| A549 | 2.357 - 3.012 | 31.594 - 49.036 |

| Skov-3 | 2.357 - 3.012 | 31.594 - 49.036 |

Data sourced from a study on novel 5-bromo-7-azaindolin-2-one derivatives. nih.gov

Inflammation is a key process in many diseases, and there is a continuous search for new anti-inflammatory agents. nih.govmdpi.com Derivatives of this compound have been investigated for their potential anti-inflammatory properties. rsc.org The anti-inflammatory effects of certain compounds are often linked to their ability to inhibit enzymes like cyclooxygenase (COX) or to modulate inflammatory signaling pathways. nih.gov Research has shown that some pyridine (B92270) derivatives possess significant anti-inflammatory activity. researchgate.net

The formation of blood clots, or thrombosis, can lead to serious cardiovascular events. Research into new anti-thrombolytic agents is crucial. Some derivatives of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, a related compound, have been investigated for their ability to break down blood clots. One study reported that some derivatives showed significant lysis of human blood clots.

Role in the Synthesis of Inhibitors for Specific Biological Targets (e.g., BET/HDAC)

In recent years, there has been growing interest in developing dual-target inhibitors that can modulate multiple biological pathways simultaneously. This approach can offer advantages over single-target drugs, such as increased efficacy and reduced potential for drug resistance. nih.gov this compound derivatives have been explored in the synthesis of dual inhibitors targeting Bromodomain and Extra-Terminal domain (BET) proteins and Histone Deacetylases (HDACs), both of which are important targets in cancer therapy. nih.govnih.gov

The synthesis of these dual inhibitors often involves merging the pharmacophores of a BET inhibitor and an HDAC inhibitor. nih.gov For example, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine has been used as an intermediate in the synthesis of dual BET/HDAC inhibitors. This involves converting it to an intermediate that can be further elaborated to create the final dual-acting molecule.

Agrochemical Applications and Sustainable Agricultural Research

Utilization in the Formulation of Pesticides and Herbicides

While specific, publicly available research detailing the direct use of 5-Bromo-4-Methyl-2-Nitropyridine in commercial pesticide and herbicide formulations is limited, the application of closely related pyridine (B92270) derivatives provides strong evidence for its potential in this area. The structural features of this compound make it a valuable intermediate in the synthesis of more complex, biologically active molecules.

A structurally similar compound, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, is known to be utilized in the creation of effective pesticides and herbicides. The presence of the bromo- and nitro- groups on the pyridine ring allows for chemical modifications that can lead to the development of agrochemicals with improved efficacy against specific pests and weeds. This suggests that this compound likely serves a similar role as a precursor in the synthesis of proprietary agrochemical products. The development of such derivatives is a key strategy in the ongoing effort to create more effective and targeted crop protection solutions. synquestlabs.com

Research into pyridine derivatives has shown that they can be used to create a wide array of functionalized molecules with potential insecticidal and herbicidal properties. For instance, various pyridine analogs have been synthesized and tested for their herbicidal activity against common weeds like barnyard grass. nih.gov The data from these studies, while not specific to this compound, underscore the importance of the pyridine scaffold in agrochemical research.

Table 1: Herbicidal Activity of Select Pyridine Analogs

| Compound | Target Weed | Inhibition Rate (%) at 100 mg/L (Root Growth) |

| Analog 4f | Rape (Brassica napus) | >90 |

| Analog 4g | Rape (Brassica napus) | >90 |

| Analog 4k | Rape (Brassica napus) | >90 |

| Analog 4n | Rape (Brassica napus) | >90 |

| Analog 4o | Rape (Brassica napus) | >90 |

This table is illustrative and based on research on pyridine analogs, not directly on this compound. The data is adapted from studies on similar compound classes to indicate the potential efficacy of pyridine-based herbicides. nih.gov

Contributions to Enhanced Crop Protection and Yield

The primary goal of developing new pesticides and herbicides is to enhance crop protection, which in turn leads to improved crop yields. By serving as a building block for novel active ingredients, this compound contributes to this objective. The development of new agrochemicals allows for better management of pests and weeds that can otherwise cause significant crop losses.

The chemical structure of compounds like 5-Bromo-2-methoxy-4-methyl-3-nitropyridine allows for modifications that can enhance the efficacy of agrochemicals against specific agricultural threats. This targeted approach is crucial for effective crop protection. While direct data on yield enhancement from agrochemicals derived from this compound is not publicly available, the general impact of effective pest and weed management on crop yield is well-documented.

For example, research on other classes of herbicides has demonstrated significant herbicidal activity, which is a key factor in protecting crops from competition and thereby increasing yield. nih.gov The development of new herbicidal compounds, for which this compound could be a precursor, is a continuous process aimed at improving crop output.

Research on Low Toxicity Formulations for Non-Target Organisms

A critical aspect of modern agrochemical research is the development of formulations that are effective against target pests while exhibiting low toxicity to non-target organisms, such as beneficial insects, wildlife, and humans. The selective toxicity of pesticides is a key area of investigation to ensure environmental sustainability.

Research into compounds structurally related to this compound has led to the development of promising pesticide candidates that exhibit high levels of pest control while maintaining low toxicity to non-target organisms. This is a crucial aspect of sustainable agriculture. The ability to modify the chemical structure of pyridine derivatives allows for the fine-tuning of their biological activity, increasing their specificity for target pests and reducing their impact on the broader ecosystem.

The broader class of pyridine and pyrimidine (B1678525) herbicides is known for its selective toxicity to broadleaf weeds, making them valuable tools in the management of various agricultural and non-agricultural landscapes. However, the persistence of some of these herbicides in the environment and their potential to harm non-target plants through compost contamination are areas of ongoing regulatory review and mitigation efforts.

The development of agrochemicals with favorable toxicological profiles is a complex process that involves extensive research and testing. The goal is to create products that effectively protect crops without causing undue harm to the environment. The use of versatile building blocks like this compound is instrumental in achieving this balance.

Biological Interaction Mechanisms and Advanced Toxicological Research Perspectives

Enzyme Inhibition Mechanism Studies

The potential for 5-Bromo-4-Methyl-2-Nitropyridine to act as an enzyme inhibitor is a critical area for toxicological assessment. However, no specific studies on its inhibitory effects on any enzyme system have been published.

Research on Cytochrome P450 Enzyme Inhibition

Cytochrome P450 (CYP450) enzymes are central to the metabolism of a vast array of xenobiotics. Inhibition of these enzymes is a common cause of drug-drug interactions. nih.gov Research into the interaction of this compound with CYP450 isoforms would be essential to understand its metabolic fate and potential to interfere with the metabolism of other compounds. Such studies would typically involve in vitro assays using human liver microsomes or recombinant CYP enzymes to determine the inhibitory constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, or mechanism-based). biomolther.org

Despite the importance of this class of enzymes, there is currently no available research data on the inhibition of Cytochrome P450 enzymes by this compound.

Receptor Binding Mechanism Investigations

The interaction of small molecules with cellular receptors can trigger a wide range of physiological and toxicological effects. Determining the receptor binding profile of this compound is crucial for understanding its potential pharmacological or toxicological actions. Radioligand binding assays are a common method to screen for and characterize the affinity of a compound for various receptors. labome.comnih.gov These assays measure the displacement of a radioactively labeled ligand from its receptor by the test compound, allowing for the determination of binding affinity (Kᵢ or IC₅₀ values). nih.govbiomol.com

Currently, there are no published studies investigating the receptor binding mechanisms of this compound. Research in this area would be necessary to identify any potential molecular targets and to elucidate its mode of action at the receptor level.

Cellular Response and Stress Induction Studies

Exposure to chemical compounds can induce various cellular stress responses, including oxidative stress, which can lead to cellular damage if not properly mitigated.

Research into Oxidative Stress and Cellular Damage Pathways

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.com The nitro group present in this compound suggests a potential for redox cycling, which could lead to the generation of ROS and subsequent oxidative stress. For instance, other nitroaromatic compounds have been shown to induce oxidative stress. nih.gov

Standard assays to investigate the induction of oxidative stress by a compound include measuring levels of cellular ROS using fluorescent probes, quantifying lipid peroxidation products like malondialdehyde (MDA), and assessing DNA damage markers such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). researchgate.netbiomol.comnih.gov Furthermore, examining the activation of cellular stress response pathways, such as the Nrf2 pathway, would provide insight into the cell's defense mechanisms against the compound. mdpi.com

As with the other areas of biological interaction, there is a clear absence of research into the potential of this compound to induce oxidative stress and activate cellular damage pathways. Such studies would be fundamental to characterizing its toxicological profile.

Future Research Directions and Translational Opportunities

Development of Novel and Efficient Synthetic Pathways

The advancement of research and application of 5-Bromo-4-methyl-2-nitropyridine and its derivatives is contingent upon the availability of efficient and scalable synthetic methods. Current methodologies primarily rely on the oxidation of aminopyridines.

One established route involves the oxidation of 2-amino-5-bromo-4-methylpyridine (B189383). google.com In this process, the starting material is dissolved in concentrated sulfuric acid and treated with a mixture of concentrated sulfuric acid and hydrogen peroxide. The reaction is typically conducted at low temperatures (0-15°C) to control the exothermic nature of the reaction. google.com Following the reaction, the mixture is neutralized to a pH of 7-8 with an ice-water mixture to precipitate the product, which is then isolated by filtration. google.com

Another approach starts with 2-amino-5-bromopyridine, which is first oxidized using hydrogen peroxide. guidechem.com This method also involves careful temperature control and subsequent precipitation in ice to yield 5-Bromo-2-nitropyridine (B47719), a closely related compound. guidechem.com The synthesis of the specific isomer, this compound, requires the appropriately substituted precursor, 2-amino-5-bromo-4-methylpyridine.

Future research in this area is focused on developing pathways that offer higher yields, milder reaction conditions, greater safety profiles, and are more environmentally friendly. The exploration of alternative oxidizing agents to replace the often aggressive peroxide/sulfuric acid system is a key objective. Furthermore, catalytic methods that can improve selectivity and reduce waste are highly sought after. Developing a process with readily available and cheaper raw materials would also enhance its potential for industrial application. google.com

Table 1: Overview of a Synthetic Pathway for this compound

| Starting Material | Reagents | Key Conditions | Product |

|---|---|---|---|

| 2-amino-5-bromo-4-methylpyridine | Concentrated Sulfuric Acid, Hydrogen Peroxide | Temperature controlled at 0-15°C; pH adjustment to 7-8 for precipitation. google.com | This compound |

Design and Synthesis of Next-Generation Derivatives with Tuned Bioactivity Profiles

This compound serves as a crucial scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. The bromine atom and the nitro group are particularly useful functional handles for further chemical modifications, such as nucleophilic substitution and reduction, respectively.

The chemical reactivity of the pyridine (B92270) ring, activated by the electron-withdrawing nitro group, allows for the introduction of various substituents. For instance, the bromine atom can be replaced by nucleophiles like amines or thiols. The nitro group can be reduced to an amino group, which can then be further functionalized. The methyl group can also be oxidized to a carboxylic acid, providing another point for modification.

Research has demonstrated that derivatives of nitropyridines are valuable in drug discovery. For example, nitropyridine derivatives have been synthesized as potent inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), which are key targets in inflammatory diseases and metabolic disorders. mdpi.comresearchgate.net The general strategy involves using the nitropyridine core and introducing different functional groups to optimize binding affinity and selectivity for the target protein. mdpi.com In one instance, a series of derivatives based on a related compound, 5-bromo-2-methylpyridin-3-amine, yielded compounds with significant anti-thrombolytic activity. mdpi.com

Future efforts will focus on the rational design of next-generation derivatives. By systematically modifying the substituents on the pyridine ring, researchers can fine-tune the compound's electronic and steric properties to achieve enhanced bioactivity and improved pharmacokinetic profiles. The goal is to create derivatives with high potency and selectivity for specific biological targets while minimizing off-target effects.

Table 2: Examples of Bioactive Derivatives from Related Pyridine Scaffolds

| Scaffold/Precursor | Derivative Type | Biological Target/Activity | Reference |

|---|---|---|---|

| 2-Chloro-5-methyl-3-nitropyridine | Carboxylic acid amides | Janus kinase 2 (JAK2) inhibitors | mdpi.com |

| 2,6-Dichloro-3-nitropyridine | Acylated aminoethylamines | Glycogen synthase kinase-3 (GSK3) inhibitors | mdpi.com |

| 5-bromo-2-methylpyridin-3-amine | N-acetylated and Suzuki-coupled products | Anti-thrombolytic activity | mdpi.com |

| 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | Intermediates for complex heterocycles | Dual BET/HDAC inhibitors |

Advanced Computational Modeling for Rational Drug Design and Material Discovery

Computational chemistry provides powerful tools for accelerating the discovery and optimization of novel molecules based on the this compound scaffold. Techniques such as Density Functional Theory (DFT) and molecular docking are invaluable for understanding and predicting the behavior of these compounds.

DFT studies can be employed to analyze the electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential of the parent compound and its derivatives. mdpi.com This information helps in predicting the reactivity of different sites on the molecule, guiding the design of synthetic pathways and predicting how derivatives will interact with biological targets. mdpi.com For example, computational analysis of related bromomethylpyridines has been used to understand properties like optical polarizability, chemical hardness, and kinetic stability. researchgate.net

Molecular docking simulations are used to predict the binding modes and affinities of designed derivatives within the active sites of target proteins. mdpi.com By virtually screening a library of potential derivatives, researchers can prioritize the synthesis of compounds that are most likely to be active. This rational design approach saves significant time and resources compared to traditional trial-and-error methods. Docking studies on structurally related fused pyridine derivatives have been used to investigate their binding interactions with bacterial enzymes like MurD ligase and DNA gyrase, helping to elucidate their mechanism of antibacterial action. mdpi.com

Future research will see a deeper integration of these computational methods. Advanced simulations will be used not only for drug design but also to explore the potential of this compound derivatives in materials science, for example, as components in novel electronic or optical materials. The predictive power of these models will continue to improve with advancements in computing power and theoretical methodologies.

Integration into High-Throughput Screening and Combinatorial Chemistry Platforms

The structural features of this compound make it an ideal candidate for inclusion in high-throughput screening (HTS) and combinatorial chemistry libraries. Its functional groups allow for diverse and rapid chemical modifications, enabling the generation of large libraries of related compounds.

Combinatorial chemistry platforms can utilize this compound as a starting block. By reacting it with a variety of building blocks in a systematic manner, a multitude of derivatives can be synthesized in parallel. For instance, the bromine atom can be subjected to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of aryl or alkyl groups. mdpi.com Simultaneously, the nitro group can be reduced and acylated with a library of carboxylic acids.

These large, diverse libraries of compounds can then be subjected to HTS to rapidly identify "hits"—compounds that show activity against a specific biological target. This approach has been successfully used with nitropyridine precursors to discover inhibitors for various protein kinases. mdpi.com For example, a related compound, 2-amino-4-methyl-5-nitropyridine, was used as a starting material in an efficient synthesis of the DNA-dependent protein kinase inhibitor AZD7648. mdpi.com

The future in this domain involves the creation of more sophisticated and focused libraries based on the this compound scaffold. These libraries will be designed with the aid of computational models to maximize the chemical diversity and the likelihood of finding potent and selective bioactive molecules, thereby streamlining the early stages of the drug discovery pipeline.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-5-bromo-4-methylpyridine |

| 5-Bromo-2-nitropyridine |

| 2-amino-5-bromopyridine |

| (E)-2-(5-Bromo-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethen-1-amine |

| 2-Chloro-5-methyl-3-nitropyridine |

| 2,6-Dichloro-3-nitropyridine |

| 5-bromo-2-methylpyridin-3-amine |

| 5-Bromo-2-methoxy-4-methyl-3-nitropyridine |

| 2-Amino-5-methylpyridine |

| 2-amino-4-methyl-5-nitropyridine |

| AZD7648 |

| Hydrogen Peroxide |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-bromo-4-methyl-2-nitropyridine?

- Methodological Answer : The synthesis typically involves halogenation and nitration steps. For bromination, controlled temperature (e.g., 0–5°C) using reagents like N-bromosuccinimide (NBS) in the presence of AIBN as a radical initiator can minimize side reactions and improve regioselectivity . Nitration requires careful temperature control (e.g., <50°C) to prevent decomposition of intermediates. Post-synthesis purification via recrystallization (using ethanol/water mixtures) is recommended, with melting point validation (expected range: 160–170°C) to confirm purity .

Q. How can researchers verify the purity of this compound?

- Methodological Answer :

- Melting Point Analysis : Compare observed melting points (e.g., 160–164°C for structural analogs) against literature values .

- Chromatography : Use HPLC or TLC with a polar stationary phase (e.g., silica gel) and non-polar eluents (hexane/ethyl acetate) to detect impurities.

- Spectroscopy : UV-Vis (λmax ~270 nm for nitroaromatics) and FT-IR (peaks at ~1520 cm⁻¹ for NO₂, ~650 cm⁻¹ for C-Br) provide functional group confirmation .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks from nitro group decomposition products (e.g., NOx gases) .

- Storage : Keep in airtight, amber-glass containers at 2–8°C to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How do substituent positions influence regioselectivity in nucleophilic substitution reactions?

- Methodological Answer : The nitro group at position 2 directs electrophilic substitution to position 4 (meta to nitro), while the bromine at position 5 stabilizes intermediates via resonance. For example, in Suzuki couplings, use Pd(PPh₃)₄ catalyst with arylboronic acids at 80–100°C in DMF/H₂O to target position 4. Monitor regioselectivity using ¹H NMR (e.g., upfield shifts for substitution at less hindered positions) .

Q. How can researchers resolve contradictions in reported melting points for structural analogs?

- Methodological Answer :

- Reproduce Conditions : Verify synthetic protocols (e.g., solvent purity, cooling rates during crystallization).

- DSC Analysis : Differential scanning calorimetry provides precise melting ranges and detects polymorphs.

- Cross-Validate : Compare with analogs like 2-amino-5-bromo-4-methyl-3-nitropyridine (mp: 160–164°C vs. 170°C ), noting substituent effects on crystal packing .

Q. What advanced spectroscopic techniques are suitable for structural elucidation?

- Methodological Answer :

- XRD : Single-crystal X-ray diffraction confirms bond angles/distances (e.g., Br-C bond length ~1.89 Å in pyridine derivatives) .

- NMR : ¹³C NMR identifies substituent effects (e.g., nitro groups deshield adjacent carbons by ~10 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular ions (e.g., [M+H]+ at m/z 232.04 for C₆H₆BrN₃O₂⁺) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.